1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate
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Overview
Description
1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C15H26ClNO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of tert-butyl, methyl, and chloropropyl groups attached to the piperidine ring
Preparation Methods
The synthesis of 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.
Methylation: The methyl group is added through a methylation reaction, often using methyl iodide or dimethyl sulfate.
Chloropropylation: The chloropropyl group is introduced by reacting the piperidine derivative with 3-chloropropyl chloride under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and methodologies.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The presence of the chloropropyl group allows for potential covalent binding to target proteins, while the piperidine ring can engage in non-covalent interactions. The tert-butyl and methyl groups contribute to the compound’s overall hydrophobicity, influencing its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate can be compared with other piperidine derivatives, such as:
1-tert-Butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate: Similar structure but with a chloromethyl group instead of a chloropropyl group.
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate: Lacks the chloropropyl group, resulting in different reactivity and applications.
1-tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClNO4/c1-14(2,3)21-13(19)17-10-7-15(8-11-17,6-5-9-16)12(18)20-4/h5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTYLSIYEBAEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCCCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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